molecular formula C29H36BrFN2OSi B1529074 1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine CAS No. 1704073-65-3

1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Cat. No. B1529074
M. Wt: 555.6 g/mol
InChI Key: HDPMASSJLUPYNN-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine (BF-TBDPS) is an organic compound whose synthesis and applications have been extensively studied in recent years. BF-TBDPS is a highly versatile compound, with applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including compounds structurally similar to "1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine," have been extensively studied for their therapeutic applications across various medical conditions. The significance of piperazine as a pharmacophore lies in its versatility and presence in a wide range of drugs targeting different therapeutic areas. Modifications in the substitution pattern on the piperazine nucleus result in considerable differences in medicinal potential. This versatility has led to the exploration of piperazine-based molecules in treating central nervous system (CNS) disorders, cancer, viral infections, cardiovascular diseases, inflammatory conditions, diabetes, and as agents in medical imaging applications (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Anti-Mycobacterial Activity

Piperazine analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the importance of piperazine as a building block in designing potent anti-TB molecules, underscoring its critical role in addressing the need for safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Pharmacokinetic and Metabolic Considerations

Research on arylpiperazine derivatives, which share structural similarities with the compound , has provided insights into their pharmacokinetic and metabolic profiles. These studies are crucial for understanding the therapeutic potential and safety profile of new drugs, including their metabolism, distribution, and elimination processes. Such knowledge is essential for the development of medications with optimal efficacy and minimal adverse effects (S. Caccia, 2007).

properties

IUPAC Name

2-[4-[(3-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36BrFN2OSi/c1-29(2,3)35(27-10-6-4-7-11-27,28-12-8-5-9-13-28)34-19-18-32-14-16-33(17-15-32)23-24-20-25(30)22-26(31)21-24/h4-13,20-22H,14-19,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPMASSJLUPYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CC4=CC(=CC(=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36BrFN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115306
Record name Piperazine, 1-[(3-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

CAS RN

1704073-65-3
Record name Piperazine, 1-[(3-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[(3-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
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1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
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1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
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1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Reactant of Route 5
1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Reactant of Route 6
1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

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